molecular formula C15H28N2O9S B564179 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid CAS No. 103458-43-1

2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid

Cat. No.: B564179
CAS No.: 103458-43-1
M. Wt: 412.454
InChI Key: LEFGQVXXGKBKIL-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a result of polymerization involving 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide, with sulfate as a counterion. The polymer exhibits properties that make it useful in industrial, medical, and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide. These monomers are subjected to polymerization in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed in precise ratios and polymerized under controlled conditions to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as powders or solutions, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid exerts its effects involves interactions with molecular targets and pathways. The polymer can form hydrogen bonds and electrostatic interactions with various substrates, leading to its adhesive properties. In biological systems, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and other biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is unique due to its specific combination of monomers and the presence of sulfate as a counterion. This combination imparts distinct properties such as enhanced adhesion, biocompatibility, and resistance to oxidation and reduction reactions, making it suitable for a wide range of applications .

Properties

CAS No.

103458-43-1

Molecular Formula

C15H28N2O9S

Molecular Weight

412.454

IUPAC Name

2-(diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid

InChI

InChI=1S/C9H17NO2.C3H5NO.C3H4O2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;2*1-2-3(4)5;1-5(2,3)4/h4H,1,5-8H2,2-3H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);(H2,1,2,3,4)

InChI Key

LEFGQVXXGKBKIL-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C=C.C=CC(=O)N.C=CC(=O)O.OS(=O)(=O)O

Synonyms

2-Propenoic acid, polymer with 2-(diethylamino)ethyl 2-propenoate and 2-propenamide, sulfate

Origin of Product

United States

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